methyl (E)-2,3-diphenylprop-2-enoate
Description
Methyl (E)-2,3-diphenylprop-2-enoate is an aromatic ester derived from the (E)-isomer of 2,3-diphenylprop-2-enoic acid (CAS 91-48-5, EINECS 202-069-4). Its structure consists of a propenoate backbone with two phenyl groups at the α- and β-positions, with the ester functional group (methyl) at the carboxylic acid terminus . The (E)-configuration denotes that the two phenyl groups are on opposite sides of the double bond, influencing steric and electronic properties. This compound is used in organic synthesis, particularly in studies of stereoselective reactions and as a precursor for bioactive molecules.
Properties
CAS No. |
32892-18-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (E)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+ |
InChI Key |
UPPQALKIAPIOGN-NTCAYCPXSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phenylcinnamic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of alpha-Phenylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Another method involves the transesterification of alpha-Phenylcinnamic acid with methyl acetate in the presence of a base catalyst like sodium methoxide . This reaction also requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (E)-2,3-diphenylprop-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenylcinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alpha-Phenylcinnamic acid or benzophenone derivatives.
Reduction: Formation of alpha-Phenylcinnamic alcohol.
Substitution: Formation of brominated or nitrated derivatives of methyl (E)-2,3-diphenylprop-2-enoate.
Scientific Research Applications
Alpha-Phenylcinnamic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (E)-2,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties . Additionally, its structure allows it to interact with cellular membranes, affecting membrane stability and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: (Z)-2,3-Diphenylprop-2-enoate Esters
The (Z)-isomer of methyl 2,3-diphenylprop-2-enoate differs in the spatial arrangement of phenyl groups, leading to distinct physicochemical properties. The (E)-isomer typically exhibits higher thermal stability due to reduced steric hindrance compared to the (Z)-form, where adjacent phenyl groups create torsional strain. For example, crystallographic studies using SHELX and ORTEP-3 have shown that the (E)-isomer adopts a planar conformation, while the (Z)-isomer displays non-planar geometry, affecting melting points and solubility .
| Property | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| Melting Point | ~150–155°C (estimated) | ~120–125°C (estimated) |
| Solubility in Ethanol | Moderate | Higher |
| Stability | More stable | Less stable |
Substituted Cinnamate Esters
Methyl cinnamate (methyl 3-phenylprop-2-enoate) lacks the second phenyl group at the α-position. The additional phenyl group in methyl (E)-2,3-diphenylprop-2-enoate increases molecular weight (268.3 g/mol vs. 162.2 g/mol) and hydrophobicity. This results in lower solubility in polar solvents and a higher melting point. UV-Vis spectra also differ: the extended conjugation in the diphenyl variant shifts λmax to longer wavelengths (~280 nm vs. ~255 nm for methyl cinnamate) .
Heterocyclic-Containing Esters
Compounds like methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (, compound 10) incorporate heterocyclic rings (e.g., pyridine) and cyano groups. These structural features enhance polarity and reactivity. For instance, the pyridinyl group facilitates coordination with metal catalysts, making such esters useful in catalytic reactions, whereas this compound is less reactive in metal-mediated processes due to its purely aromatic system .
Diterpene Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Diterpene esters like sandaracopimaric acid methyl ester (, compound 4) feature fused cyclohexane rings and are derived from natural resins. These compounds exhibit significantly higher molecular weights (>300 g/mol) and complex stereochemistry. While this compound is synthetically versatile, diterpene esters are often studied for their biological activities (e.g., antimicrobial properties) .
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms stereochemistry (E-configuration via coupling constants) and purity. Key signals: vinyl protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~170 ppm).
- FT-IR : Ester C=O stretch (~1715 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).
- HPLC-MS : Quantifies impurities and validates molecular ion peaks (e.g., [M+H]+ at m/z 267.1) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions for stability studies .
How does this compound interact with indoor surfaces or environmental matrices, and what methodologies assess its adsorption/reactivity?
Advanced Research Focus
Surface chemistry studies require:
- Adsorption assays : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure binding kinetics on silica or polymer surfaces .
- Environmental fate analysis : Simulate degradation via HPLC-UV/MS to track hydrolysis products under varying pH/temperature.
- Oxidative reactivity : Expose to ozone or hydroxyl radicals in controlled chambers, monitoring intermediates via GC-MS .
What computational strategies predict the compound’s reactivity in catalytic systems or biological targets?
Q. Advanced Research Focus
- DFT calculations : Model transition states for ester hydrolysis or Michael addition reactions. Key parameters: HOMO-LUMO gaps, Fukui indices .
- Molecular dynamics (MD) : Simulate binding to enzymes (e.g., cyclooxygenase) using AMBER or GROMACS, validated by mutagenesis studies.
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity trends .
How can researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
Q. Basic Research Focus
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, analyzing degradation products via LC-MS.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data.
- Excipient compatibility : Test with common stabilizers (e.g., antioxidants like BHT) using DSC/TGA .
What experimental frameworks address discrepancies in reported synthetic yields or biological efficacy across studies?
Q. Advanced Research Focus
- Meta-analysis : Compile literature data (e.g., Web of Science, Reaxys) to identify outliers and confounding variables (e.g., solvent purity).
- Reproducibility protocols : Publish detailed reaction logs (e.g., via Open Science Framework) with raw spectral data.
- Collaborative validation : Cross-laboratory replication using standardized reagents and analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
